1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine
Description
This compound (CAS: 959246-63-0) features a quinazolinone core substituted at the 6-position with a piperazine ring, which is further modified by a tert-butoxycarbonyl (Boc) protecting group at the N1 position. The 3-position of the quinazolinone is functionalized with a carboxymethyl group, enhancing solubility and enabling further derivatization. Key physicochemical properties include a molecular weight of 388.42 g/mol, density of 1.347 g/cm³, and a boiling point of 622.1°C at 760 mmHg .
Properties
IUPAC Name |
2-[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinazolin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-19(2,3)28-18(27)22-8-6-21(7-9-22)13-4-5-15-14(10-13)17(26)23(12-20-15)11-16(24)25/h4-5,10,12H,6-9,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVMZUQYWFDMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441263 | |
| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3(4H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-63-0 | |
| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3(4H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine typically involves the condensation of piperazine derivatives with quinazolinone intermediates. One common method includes the reaction of piperazine-4-carboxaldehyde with tert-butyl chloroformate (TBAC) under basic conditions to form the Boc-protected piperazine derivative . This intermediate is then reacted with a quinazolinone derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The synthesis is typically carried out in cleanroom environments to prevent contamination and ensure the safety and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazoline compounds, and substituted piperazine derivatives .
Scientific Research Applications
Pharmacological Applications
1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine is primarily explored for its pharmacological properties , particularly in the following areas:
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer activities. The compound's unique structure allows it to interact with specific proteins involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar quinazoline derivatives can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Quinazoline derivatives are known to exhibit broad-spectrum antimicrobial effects, potentially making this compound useful in developing new antibiotics or antifungal agents .
Synthetic Applications
The synthesis of this compound typically involves multi-step synthetic routes. One common method includes:
- Starting Material: An appropriate anthranilic acid derivative.
- Reagents: Chloroacetyl chloride for cyclization.
- Cyclization Reaction: Formation of the quinazolinone scaffold.
- Piperazine Introduction: Coupling with the piperazine unit to yield the final product.
This synthetic pathway highlights the versatility of piperazine derivatives in organic synthesis and their potential for modification to enhance biological activity.
Case Study 1: Anticancer Research
A study conducted on a series of quinazoline derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study focused on the compound's ability to inhibit specific kinases involved in tumor growth, suggesting a potential therapeutic role in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of a related quinazoline derivative was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the quinazoline core could enhance antibacterial activity, paving the way for further exploration of this compound as a lead compound for antibiotic development .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinazoline Derivatives | Fluorine substitution on the quinazoline ring | Anticancer activity |
| Tert-butyl Piperazine Derivatives | Similar piperazine core without quinazoline | Antimicrobial properties |
| 2-Aminobenzamide Analogues | Different substituents on benzamide | Inhibition of poly (ADP-ribose) polymerase |
This table illustrates how structural modifications can influence biological activities, emphasizing the importance of chemical design in drug discovery.
Mechanism of Action
The mechanism of action of 1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperazine ring can interact with various receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Quinazolinone-Piperazine Derivatives
- N-(Substituted Phenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-YL)Methyl)Piperazine-1-Carboxamides (A1–A6) Structural Differences: These compounds replace the Boc group with a carboxamide-linked aryl group (e.g., fluorophenyl, chlorophenyl). The quinazolinone is connected via a methylene spacer rather than a direct bond . Properties:
- Solubility : Aqueous solubility ranges from 45–80 µM, influenced by substituents (e.g., fluorine increases solubility).
- Melting Points : 189–199°C, similar to the target compound’s thermal stability .
Thiosemicarbazide Derivatives (AS1–AS10)
- Structural Differences: Replace the piperazine-Boc moiety with a thiosemicarbazide group. The quinazolinone is substituted with a benzyl group at the 3-position .
Coumarin-Piperazine Derivatives
- Structural Differences: A coumarin ring replaces the quinazolinone, linked via a three-carbon alkyl chain to the piperazine. Substituents like acetyl or aryl groups on the coumarin enhance 5-HT1A receptor affinity .
- Properties: pKa: ~6–7 for ethylene-spacer derivatives vs. ~3.8 for direct-attachment analogues. Receptor Affinity: Subnanomolar 5-HT1A binding (e.g., compound 3d) due to optimized spacer length and substituents .
Boc-Protected Piperazine Analogues
- 1-Boc-4-(4-Nitrophenyl)Piperazine (CAS: 182618-86-6) Structural Differences: Lacks the quinazolinone and carboxymethyl groups. Features a 4-nitrophenyl substituent on piperazine . Properties: Molecular weight: 307.35 g/mol, lower than the target compound due to simpler structure.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine is a synthetic compound notable for its complex structure, which includes a quinazolinone moiety and a piperazine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
- Molecular Formula : C19H24N4O5
- Molecular Weight : 388.42 g/mol
- CAS Number : 959246-63-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The quinazolinone moiety is known to inhibit various enzymes by binding to their active sites, effectively blocking their catalytic activity. Additionally, the piperazine ring can influence receptor signaling pathways by modulating receptor interactions.
Enzyme Inhibition
Research has indicated that this compound exhibits significant inhibitory effects on certain enzymes. For instance, studies have demonstrated that it can inhibit the secretion of virulence factors in pathogenic bacteria, which is crucial for developing new antibacterial agents targeting the Type III secretion system (T3SS) .
Anticancer Potential
Quinazoline derivatives are widely recognized for their anticancer properties. The structural characteristics of this compound suggest potential applications in cancer therapeutics. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial potential of various quinazoline derivatives, including this compound. The results showed that at concentrations around 50 µM, this compound significantly inhibited the growth of Gram-negative bacteria by disrupting their T3SS .
Case Study 2: Anticancer Screening
In another investigation focusing on the anticancer activity of quinazoline derivatives, it was found that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests a promising therapeutic index for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibitor, anticancer |
| N-Boc-3-Carboethoxy-4-Piperidone | Structure | Moderate enzyme inhibition |
| 1-tert-butyl 3-Methyl 4-Oxopiperidine | Structure | Limited biological activity |
Q & A
What are the key synthetic strategies for preparing 1-N-Boc-4-(3-carboxymethyl-4-oxo-3,4-dihydroquinazolin-6-YL)piperazine?
The synthesis typically involves sequential C-N coupling and intramolecular amidation. A validated approach for analogous Boc-protected quinazolinone-piperazine derivatives starts with 2-bromo-5-nitrobenzoic acid methyl ester reacting with 4-Boc-piperazine-1-carboxamidine under palladium catalysis . Critical steps include Boc protection of the piperazine nitrogen to prevent undesired side reactions and ensure regioselectivity. Post-coupling, nitro reduction and cyclization yield the quinazolinone core. Optimizing solvent polarity (e.g., acetonitrile or DMF) and base selection (e.g., KCO) improves yields .
How can reaction conditions be optimized for Boc-group stability during synthesis?
Boc deprotection under acidic conditions is a common challenge. To retain the Boc group, avoid protic solvents (e.g., water or alcohols) during coupling steps. Use mild bases like triethylamine in anhydrous DMF or acetonitrile to minimize premature cleavage . Monitoring reaction progress via TLC or LC-MS ensures Boc integrity. For thermally sensitive intermediates, maintain temperatures below 60°C .
What purification methods are effective for isolating high-purity 1-N-Boc derivatives?
- Recrystallization : Effective for removing unreacted starting materials using solvent mixtures like ethyl acetate/hexane .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in DCM) resolves polar impurities. Pre-adsorption of crude product onto celite improves separation .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >95% purity for biological assays .
How should researchers address discrepancies in NMR or mass spectrometry data across studies?
Contradictions may arise from solvent effects (e.g., DMSO-d vs. CDCl), impurities, or tautomerism in the quinazolinone ring. To resolve:
- Compare data with structurally similar compounds (e.g., Boc-protected piperazines in ).
- Perform heteronuclear 2D NMR (HSQC, HMBC) to confirm connectivity.
- Use high-resolution MS to rule out isotopic or adduct interference .
What storage conditions prevent degradation of the Boc-protected compound?
Store under inert gas (Ar/N) at –20°C in airtight, desiccated containers. Avoid prolonged exposure to moisture or light, which can hydrolyze the Boc group or oxidize the quinazolinone moiety . Periodic LC-MS analysis monitors stability; degradation products often include free piperazine or carboxylic acid derivatives .
Which solvents are optimal for solubility in biological assays?
- DMSO : Suitable for stock solutions (≤10 mM) due to high solubility of Boc-protected heterocycles.
- DMF/Water Mixtures : Use for in vitro studies (e.g., enzyme assays) with ≤5% organic content to maintain protein stability .
- Avoid chlorinated solvents (e.g., DCM) in cellular assays due to toxicity .
What analytical techniques confirm structural identity and purity?
- NMR : H and C NMR verify Boc group integrity (δ ~1.4 ppm for tert-butyl) and quinazolinone carbonyl (δ ~165–170 ppm) .
- HPLC : Retention time and UV/Vis spectra (λ ~250–300 nm for quinazolinone) assess purity .
- HRMS : Exact mass confirms molecular formula (e.g., [M+H] for CHNO) .
How to reconcile conflicting reports on biological activity in receptor-binding studies?
Discrepancies may stem from:
- Purity : Impurities ≥2% (e.g., de-Boc byproducts) can skew IC values. Re-test batches with ≥98% purity .
- Assay Conditions : Varying pH, ionic strength, or co-solvents (e.g., DMSO) alter ligand-receptor interactions. Standardize protocols using validated controls .
- Metabolic Stability : Test for time-dependent degradation in assay buffers using LC-MS .
What strategies mitigate low yields in coupling reactions with the quinazolinone core?
- Activation of Carboxylic Acid : Use EDCI/HOBt or DCC to form active esters for amide bond formation .
- Microwave Assistance : Reduces reaction time (e.g., 30 min at 100°C vs. 18 h conventional heating) .
- Catalytic Systems : Pd(OAc)/Xantphos enhances C-N coupling efficiency for aryl halides .
How to design stability-indicating assays for forced degradation studies?
- Acidic/Base Hydrolysis : Expose to 0.1N HCl/NaOH (25°C, 24 h) to detect Boc cleavage or quinazolinone ring opening.
- Oxidative Stress : Treat with 3% HO to identify sulfoxide or N-oxide byproducts.
- Photodegradation : Use UV light (254 nm) to assess light sensitivity .
- Analyze degraded samples via UPLC-PDA-MS to track degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
